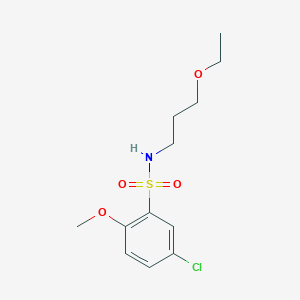
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide, also known as CNMN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cancer cell growth, oxidative stress, and inflammation. N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been shown to inhibit the activity of several enzymes, including caspase-3, which is involved in apoptosis, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation, and neuroprotection. Additionally, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been found to have low toxicity and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide for lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safe and viable option for in vitro and in vivo studies. However, one of the limitations of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of scientific research. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide will be important for determining its potential clinical applications. Overall, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is synthesized through a multi-step process that involves the reaction between 2-chlorobenzyl chloride and 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide as a white solid, which is then purified through recrystallization.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C18H16ClNO3S |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c1-23-17-10-11-18(15-8-4-3-7-14(15)17)24(21,22)20-12-13-6-2-5-9-16(13)19/h2-11,20H,12H2,1H3 |
Clé InChI |
KEYHMEFEEMVWPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)

![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)










![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)